molecular formula C11H13F3 B15361570 3,5-Diethylbenzotrifluoride

3,5-Diethylbenzotrifluoride

Cat. No.: B15361570
M. Wt: 202.22 g/mol
InChI Key: GRPYEWYEUINFHO-UHFFFAOYSA-N
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Description

3,5-Diethylbenzotrifluoride is an organic compound with the molecular formula C11H13F3. It is a fluorinated aromatic hydrocarbon, characterized by a benzene ring substituted with two ethyl groups and three fluorine atoms. This compound is known for its unique chemical properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Diethylbenzotrifluoride can be synthesized through several methods, including the Friedel-Crafts alkylation reaction. In this process, benzotrifluoride is reacted with ethyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as distillation and crystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diethylbenzotrifluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like halides or alkyl groups.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield hydrocarbons or alcohols.

  • Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.

Scientific Research Applications

3,5-Diethylbenzotrifluoride has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.

  • Biology: The compound can be employed in biochemical studies to investigate the effects of fluorinated molecules on biological systems.

  • Industry: this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which 3,5-Diethylbenzotrifluoride exerts its effects depends on the specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In biological systems, its fluorinated structure can interact with enzymes and receptors, influencing biological processes.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: It can bind to specific receptors, modulating their activity and signaling pathways.

Comparison with Similar Compounds

  • 3,5-Dinitrobenzotrifluoride

  • 3,5-Dichlorobenzotrifluoride

  • 3,5-Diisopropylbenzotrifluoride

  • 3,5-Dimethylbenzotrifluoride

Properties

Molecular Formula

C11H13F3

Molecular Weight

202.22 g/mol

IUPAC Name

1,3-diethyl-5-(trifluoromethyl)benzene

InChI

InChI=1S/C11H13F3/c1-3-8-5-9(4-2)7-10(6-8)11(12,13)14/h5-7H,3-4H2,1-2H3

InChI Key

GRPYEWYEUINFHO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)C(F)(F)F)CC

Origin of Product

United States

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